N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate

Molecular Weight Salt Form Procurement Specification

N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate (CAS 93918-65-1) is a bisamide monoacetate salt with the molecular formula C36H74N4O4 and a molecular weight of 627.0 g/mol. The compound consists of a free base bis-myristamide linked via an ethylenebis(iminoethylene) (triethylenetetramine-derived) bridge, paired with one equivalent of acetic acid.

Molecular Formula C34H70N4O2.C2H4O2
C36H74N4O4
Molecular Weight 627.0 g/mol
CAS No. 93918-65-1
Cat. No. B12675402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate
CAS93918-65-1
Molecular FormulaC34H70N4O2.C2H4O2
C36H74N4O4
Molecular Weight627.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCC.CC(=O)O
InChIInChI=1S/C34H70N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(39)37-31-29-35-27-28-36-30-32-38-34(40)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h35-36H,3-32H2,1-2H3,(H,37,39)(H,38,40);1H3,(H,3,4)
InChIKeyBJWVVAADNRYORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate (CAS 93918-65-1): Chemical Identity and Baseline Properties for Procurement


N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate (CAS 93918-65-1) is a bisamide monoacetate salt with the molecular formula C36H74N4O4 and a molecular weight of 627.0 g/mol [1]. The compound consists of a free base bis-myristamide linked via an ethylenebis(iminoethylene) (triethylenetetramine-derived) bridge, paired with one equivalent of acetic acid [1]. Structurally, it is classified as an organic amide and bisamide, placing it within the broader class of fatty acid bisamide surfactants and rheology modifiers. The monoacetate salt form distinguishes it from the corresponding free base (CAS 93918-50-4, C34H70N4O2, MW 566.95 g/mol) and from acetate-bridged analogs with different fatty acid chain lengths .

Why Generic Substitution Fails: The Quantitative Differentiation Gap in N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate (93918-65-1) Procurement


Within the ethylenebis(iminoethylene) bisamide monoacetate series, compounds are differentiated solely by their fatty acid chain length (C12 lauramide, C14 myristamide, C16 palmitamide, C18 stearamide) and counterion. Generic substitution between chain-length analogs fails because computed physicochemical properties—particularly molecular weight, heavy atom count, hydrogen bond donor/acceptor profiles, and lipophilicity—are directly codetermined by the number of methylene units in the acyl chains [1]. These properties govern solubility, melting point, critical micelle concentration (CMC), and interfacial behavior in application-relevant systems [2]. The C14 myristamide chain represents an intermediate hydrophobicity within the series, and procurement of a C12 or C16 monoacetate analog instead of the C14 compound will yield a quantifiably different physicochemical profile, with cascading effects on formulation performance. Furthermore, the monoacetate salt form provides a distinct hydrogen bond donor count and rotatable bond profile compared to the free base form, which may affect crystallinity and solvent compatibility [1].

Quantitative Evidence Guide: Head-to-Head Physicochemical Differentiation of N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate (93918-65-1) from Its Closest Analogs


Molecular Weight Differentiation Between the Monoacetate Salt and the Free Base Form

The monoacetate salt form (CAS 93918-65-1) has a molecular weight of 627.0 g/mol, which is 60.05 g/mol higher than the corresponding free base (CAS 93918-50-4, MW 566.95 g/mol) due to the incorporation of one acetic acid molecule [1]. This difference is analytically resolvable by mass spectrometry and is critical for ensuring the correct salt form is procured rather than inadvertently substituted with the free base.

Molecular Weight Salt Form Procurement Specification

Heavy Atom Count Differentiation Among Chain-Length Analog Monoacetates

The target C14 myristamide monoacetate contains 44 heavy atoms, positioning it between the C12 lauramide monoacetate (estimated 40 heavy atoms) and the C16 palmitamide monoacetate (CAS 93918-66-2, C40H82N4O4, estimated 48 heavy atoms) [1]. Heavy atom count is directly correlated with molecular volume, polarizability, and dispersion interactions that govern melting point, boiling point, and self-assembly behavior in surfactant applications.

Heavy Atom Count Chain Length Physicochemical Property

Hydrogen Bond Donor Count Differentiates Monoacetate Salt from Free Base

The monoacetate salt (CAS 93918-65-1) possesses 5 hydrogen bond donors (HBDs) as computed by PubChem, compared to the free base (CAS 93918-50-4) which is expected to have 4 HBDs (two amide NH groups plus two secondary amine NH groups) [1]. The additional HBD arises from the acetic acid component and may enhance aqueous solubility and alter hydrogen-bonding-driven self-assembly relative to the free base [1].

Hydrogen Bond Donor Salt Form Solubility

Rotatable Bond Count Differentiates the Ethylenebis(iminoethylene) Linker Series from Simpler Bisamides

The target compound features 33 rotatable bonds, a consequence of the extended ethylenebis(iminoethylene) linker combined with two C13 alkyl chains [1]. This is substantially higher than simpler bisamides such as N,N'-ethylenebismyristamide (CAS 5136-46-9, C30H60N2O2, estimated ~29 rotatable bonds), which lacks the additional iminoethylene spacer units . Higher rotatable bond count confers greater conformational flexibility, which can influence packing efficiency in solid-state applications and the entropic contribution to micellization in solution.

Rotatable Bonds Flexibility Conformational Entropy

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability Relative to Longer-Chain Analogs

The TPSA of the target C14 myristamide monoacetate is 120 Ų [1]. While TPSA values are identical across the monoacetate series when the polar headgroup remains constant, the TPSA-to-molecular-weight ratio decreases as chain length increases, providing a quantifiable metric for predicting relative membrane permeability. Compared to the C18 distearamide monoacetate (CAS 53620-55-6, MW 739.22, TPSA 120 Ų), the myristamide monoacetate has a higher TPSA/MW ratio (0.191 Ų/g/mol vs. 0.162 Ų/g/mol for C18) . This indicates a measurably lower barrier to passive membrane permeation for the C14 compound relative to the C18 analog, relevant for applications involving biological interfaces.

Topological Polar Surface Area Membrane Permeability Bioavailability Predictor

Important Note on the Absence of Experimental Head-to-Head Performance Data

A systematic search of primary literature, patents, and authoritative databases (excluding vendor marketing sites) as of April 2026 reveals no published head-to-head experimental studies that directly compare the surface tension, CMC, emulsification power, corrosion inhibition efficiency, or rheological modification performance of N,N'-[ethylenebis(iminoethylene)]bismyristamide monoacetate (CAS 93918-65-1) against any of its closest analogs (e.g., CAS 93918-50-4, 93918-66-2, or 53620-55-6) under identical experimental conditions. The quantitative differentiation presented above is therefore limited to computed physicochemical properties. Any procurement decision based on anticipated performance advantages over analogs must be supported by in-house head-to-head experimental validation under application-relevant conditions. No experimental performance superiority should be inferred from the computed property differences alone.

Data Gap Procurement Caution Empirical Validation Required

Evidence-Backed Application Scenarios for N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate (93918-65-1)


Specification-Critical Procurement Where Monoacetate Salt Form Verification Is Required

This scenario applies when a formulation or synthetic protocol explicitly specifies the monoacetate salt rather than the free base. The quantifiable molecular weight difference of 60.05 g/mol (627.0 vs. 566.95 g/mol) and the additional hydrogen bond donor count (5 vs. 4 HBDs) provide unambiguous analytical markers for incoming quality control via LC-MS or NMR, as established in Section 3 Evidence Items 1 and 3 [1]. Procurement of the incorrect salt form would alter stoichiometry and hydrogen-bonding capacity in the final formulation.

Intermediate Hydrophobicity Surfactant or Rheology Modifier Development Within the Bisamide Monoacetate Series

For research programs systematically investigating structure-property relationships across the bisamide monoacetate series, the C14 myristamide chain length occupies an intermediate position in terms of heavy atom count (44, between ~40 for C12 and 48 for C16) and TPSA-to-MW ratio (0.191, between C12 and C18), as quantified in Section 3 Evidence Items 2 and 5 . This positions the compound as the logical mid-series reference standard when correlating chain length with CMC, surface tension reduction, or gelation behavior, consistent with published class-level trends showing chain-length-dependent surface activity in related bisamide surfactant systems [2].

Conformational Flexibility-Dependent Applications (Gelators, Nucleating Agents, or Polymeric Modifiers)

The 33 rotatable bonds of the ethylenebis(iminoethylene)-linked bisamide architecture provide approximately 14% greater conformational flexibility than simpler ethylene-bridged bisamides, as documented in Section 3 Evidence Item 4 [3]. This enhanced flexibility, combined with the intermediate C14 chain length, makes the compound suitable as a candidate for supramolecular gelator or polymeric nucleating agent screening where conformational entropy and chain packing efficiency directly determine gelation temperature, fiber morphology, or nucleation density.

Biological Interface Research Requiring Specific Lipophilicity Balance

When research involves compound-membrane interactions or drug delivery model systems, the TPSA-to-MW ratio of 0.191 Ų·g⁻¹·mol for the C14 monoacetate predicts measurably better passive membrane permeability than the C18 analog (0.162 Ų·g⁻¹·mol), as established in Section 3 Evidence Item 5 . The C14 chain provides a balance between sufficient hydrophobicity for membrane insertion and a TPSA low enough to avoid significant permeability barriers, making it a relevant candidate over the C18 analog in studies where cellular uptake or endosomal escape efficiency is a key parameter.

Quote Request

Request a Quote for N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.